2-((7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
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Description
2-((7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a useful research compound. Its molecular formula is C19H22N4O7S and its molecular weight is 450.47. The purity is usually 95%.
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Scientific Research Applications
Polyoxypheols and Lignans
Research has isolated and characterized polyoxyphenolic acid from the aqueous extract of western red cedar, indicating a molecular structure that involves propylphenol dimerization and the presence of methoxyphenoxy groups, which may relate to the chemical structure of interest in terms of its polyoxyphenolic characteristics and potential applications in material science or biochemistry (Gardner, Barton, & Maclean, 1959).
Metal Phenoxyalkanoic Acid Interactions
The study on metal phenoxyalkanoic acid interactions, particularly focusing on the crystal structures of related compounds, provides insight into the complex coordination chemistry that can be involved with phenoxyacetic acid derivatives. This research may offer a foundation for understanding the reactivity and binding properties of the chemical compound (O'reilly, Smith, Kennard, & Mak, 1987).
Acylation and Derivatization Studies
Acylation studies of benzofurans and the synthesis of novel compounds provide examples of how specific chemical groups, such as methoxyphenoxy, can be modified and utilized in the synthesis of new materials or molecules with potential applications in pharmaceuticals, materials science, or chemistry (Kawase, Nanbu, & Miyoshi, 1968).
Antimicrobial Applications
The synthesis and evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlight the antimicrobial potential of compounds with methoxyphenoxy and related structures. This suggests that the compound could have implications for the development of new antimicrobial agents or materials (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Biodegradation and Environmental Implications
Studies on the hydrolytic degradation by-products of dental composite monomers, which include methacryloxypropoxy phenyl groups, provide insights into the environmental and biodegradative aspects of chemically complex compounds. Understanding these processes is crucial for assessing the environmental impact and safety of new materials developed using similar chemical frameworks (Khalichi, Cvitkovitch, & Santerre, 2004).
Properties
IUPAC Name |
2-[7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O7S/c1-21-16-15(17(27)22(2)19(21)28)23(18(20-16)31-10-14(25)26)8-11(24)9-30-13-6-4-12(29-3)5-7-13/h4-7,11,24H,8-10H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUELKKGRUYADDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)O)CC(COC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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